2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 3. The thioether linkage connects this triazole moiety to an acetamide group, which is further substituted with a thiazol-2-yl ring.
The compound’s design leverages the pharmacophoric features of both 1,2,4-triazoles and thiazoles, which are associated with diverse biological activities, including anticonvulsant, antimicrobial, and receptor modulation .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c14-19-11(9-4-2-1-3-5-9)17-18-13(19)22-8-10(20)16-12-15-6-7-21-12/h1-7H,8,14H2,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURJZUNJBISOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a novel triazole-thiazole derivative that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 367.47 g/mol. The structure includes a triazole ring linked to a thiazole moiety via a sulfur atom, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.47 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole rings exhibit a range of biological activities including antimicrobial , antitumor , and anti-inflammatory properties. The specific compound under investigation has shown potential in various assays.
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to our target compound have been tested against various bacterial strains with promising results. In vitro tests showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the thioether linkage may enhance bioactivity.
Antitumor Activity
The anticancer potential of triazole-thiazole derivatives has been explored extensively. In one study, related compounds demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, likely mediated through interactions with specific cellular pathways.
Study 1: Anticancer Effects
A recent study investigated the anticancer activity of various thiazole derivatives, including those similar to the compound in focus. The results indicated that certain modifications in the molecular structure significantly enhanced cytotoxicity against cancer cells.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 15.0 |
| Compound B | 8.5 |
| 2-((4-amino-5-phenyl... | 10.3 |
The study concluded that the presence of electron-withdrawing groups on the phenyl ring increased potency.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of triazole-thiazole derivatives. The compound exhibited notable activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 12 µg/mL, highlighting its potential as an antifungal agent.
The biological activity of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in tumor cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Receptor Modulation: VUAA1 and OLC15, despite structural similarities (triazole-thio-acetamide backbone), exhibit opposing activities as Orco receptor agonist and antagonist, respectively. This highlights the critical role of substituents: VUAA1’s 3-pyridinyl and ethyl groups favor agonist activity, whereas OLC15’s 2-pyridinyl and butylphenyl groups confer antagonism . The target compound lacks pyridinyl/ethyl substituents, suggesting its activity may diverge from Orco modulation. Instead, the 4-amino and phenyl groups may prioritize CNS-targeted effects, as seen in anticonvulsant triazole-thio derivatives .
Physical Properties: Substituents significantly influence melting points. For example, compound 6a (4-allyl-5-pyridinyl) melts at 182–184°C, while 6b (4-allyl-5-pyridinyl with altered acetamide) melts lower (161–163°C), indicating reduced crystallinity due to bulkier groups . The target compound’s amino group may increase polarity and melting point compared to non-polar analogues.
Biological Activity :
- Benzothiazole derivatives (e.g., 5a–m) demonstrate potent anticonvulsant activity in maximal electroshock (MES) models, with ED₅₀ values < 50 mg/kg. The thiazol-2-yl group in the target compound may offer similar efficacy but requires empirical validation .
Pharmacological and SAR Insights
- Thiazole vs. Benzothiazole : Replacing benzothiazole (as in 5a–m) with thiazol-2-yl could lower molecular weight and improve blood-brain barrier penetration, critical for CNS targets .
- Antagonist/Agonist Switch: Minor structural changes (e.g., pyridinyl position in VUAA1 vs. OLC15) can invert activity profiles, underscoring the need for precision in substituent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
